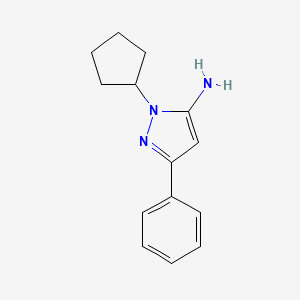

1-cyclopentyl-3-phenyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-cyclopentyl-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-14-10-13(11-6-2-1-3-7-11)16-17(14)12-8-4-5-9-12/h1-3,6-7,10,12H,4-5,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIOGLRBWKOLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Using Phosphoric Acid Reflux

A documented approach for preparing 1-cyclopentyl-1H-pyrazol-5-amine derivatives involves the reflux of precursor compounds in concentrated phosphoric acid. The general procedure is as follows:

A solution of the appropriate precursor (denoted as 8a-k in literature) is dissolved in 85% phosphoric acid and heated to reflux for 6 hours.

After cooling, the reaction mixture is poured into ice-cold water, and the aqueous phase is basified to neutral pH (~7) using 6N sodium hydroxide.

The product is extracted with dichloromethane, washed, dried over anhydrous sodium sulfate, and concentrated.

Purification is achieved by silica gel column chromatography using petroleum ether/ethyl acetate (100:20) as eluent.

This method yields the desired pyrazol-5-amine derivatives with an approximate yield of 73%.

This method is efficient for synthesizing 1-cyclopentyl-1H-pyrazol-5-amine, which can be further functionalized to introduce the phenyl group at the 3-position.

Cyclocondensation of Phenylhydrazine with 1,3-Dicarbonyl Compounds

Summary of Preparation Methods and Yields

Detailed Research Findings and Notes

The phosphoric acid reflux method is well-documented for synthesizing pyrazol-5-amines and provides a straightforward route with moderate to good yields. The reaction conditions are robust, and purification is facilitated by standard chromatographic techniques.

Cyclocondensation reactions involving phenylhydrazine and diketones allow for selective introduction of the phenyl group at the 3-position, crucial for obtaining 1-cyclopentyl-3-phenyl substitution patterns. Optimization of solvent and acid catalysts enhances yield and regioselectivity.

Emerging green chemistry protocols, such as nano-ZnO catalysis, have been reported for pyrazole synthesis, offering shorter reaction times and environmentally friendly conditions, which may be applicable to this compound class.

While patent literature provides extensive processes for related pyrazole derivatives, specific preparations for this compound are less frequently detailed but can be inferred from analogous synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

1-Cyclopentyl-3-phenyl-1H-pyrazol-5-amine serves as a versatile building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds, which are essential for creating new materials and catalysts. The compound can undergo various chemical reactions, including oxidation and cyclization, making it valuable for synthesizing diverse chemical scaffolds .

2. Biology

The unique structure of this compound makes it an interesting candidate for studying enzyme interactions and developing enzyme inhibitors. Its ability to bind to specific molecular targets allows researchers to investigate its potential therapeutic roles in modulating biological pathways .

3. Medicine

Pyrazole derivatives, including this compound, are being explored for their therapeutic properties. Studies indicate potential applications in treating inflammatory diseases and cancer due to their ability to inhibit specific enzymes involved in disease progression .

Research has shown that this compound exhibits significant biological activity, particularly as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating potent antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Activity (MIC μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| Escherichia coli | 25 | |

| Bacillus subtilis | 30 | |

| Candida albicans | 40 |

Case Studies

Several studies have highlighted the applications of this compound in drug development:

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of pyrazole derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory conditions .

Case Study 2: Anticancer Activity

Research has focused on the anticancer properties of pyrazole derivatives. In vitro assays indicated that these compounds could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Effects on Bioactivity

- Lipophilicity and Steric Bulk : The cyclopentyl group in the target compound provides greater metabolic stability compared to smaller alkyl groups (e.g., methyl in 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine) . This is critical for oral bioavailability in drug candidates.

- Electron-Withdrawing Groups : Chlorophenyl and trifluoromethyl substituents (e.g., in 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine and 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine) enhance binding affinity to enzymes like Pf-ENR and FabI, making them potent antimicrobial agents .

- Heterocyclic Modifications : The thiophene-containing derivative (1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine) exhibits unique electronic properties but higher toxicity risks (oral LD₅₀ > 500 mg/kg) .

Pharmacological Potential

Biological Activity

Overview

1-Cyclopentyl-3-phenyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure

The chemical structure of this compound is defined by the following molecular formula:

This structure includes a cyclopentyl group at the first carbon and a phenyl group at the third carbon of the pyrazole ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant microorganisms. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be mediated through the inhibition of COX enzymes, which are crucial in the inflammatory response .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammation and microbial resistance. The compound can form hydrogen bonds and engage in hydrophobic interactions, modulating the activity of these targets effectively .

Study on Antimicrobial Efficacy

In a recent case study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated an MIC (Minimum Inhibitory Concentration) ranging from 15 to 30 µg/mL, showcasing its potential as an antimicrobial agent. The compound was particularly effective against resistant strains of Staphylococcus aureus .

Evaluation of Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with this compound exhibited reduced paw edema and lower levels of inflammatory markers compared to controls. The compound's ability to inhibit COX enzymes was confirmed through enzyme assays, with IC50 values indicating potent inhibition .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds was conducted:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (IC50 µM) |

|---|---|---|

| This compound | 15 - 30 | 10 |

| 1-Cyclohexyl-3-methylpyrazole | 20 - 40 | 15 |

| 1-Benzylpyrazole | 25 - 50 | 12 |

This table illustrates that while all compounds exhibit antimicrobial and anti-inflammatory properties, this compound shows superior efficacy in both categories.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-cyclopentyl-3-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride at 120°C yields pyrazole derivatives . Key parameters include temperature control (0–5°C for acid chloride additions) and solvent selection (dry dichloromethane enhances reaction efficiency). Purification via column chromatography with hexane:ethyl acetate (8:2) achieves >80% purity .

- Data : Reaction yields vary from 60–85% depending on substituents (e.g., electron-withdrawing groups reduce steric hindrance) .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology : Use a combination of H/C NMR (400 MHz), IR spectroscopy, and mass spectrometry (ESI). For example, H NMR in CDCl shows characteristic peaks at δ 5.18 (s, 1H, pyrazole C-H) and δ 3.85 (s, 3H, -OCH) for methoxy derivatives . IR confirms NH stretches at 3250–3290 cm .

- Data : Crystallographic studies (e.g., Acta Crystallographica reports) confirm planar geometry with dihedral angles <3° between aromatic rings .

Q. What are the standard protocols for assessing the compound’s stability under storage conditions?

- Methodology : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile:water mobile phase) over 6 months. Stability correlates with substituents: electron-donating groups (e.g., -OCH) enhance shelf life .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodology : Discrepancies in H NMR (e.g., NH proton splitting) arise from tautomerism. Use variable-temperature NMR (VT-NMR) to track proton exchange dynamics. For example, NH signals coalesce at 50°C in DMSO-d, confirming tautomeric equilibria .

- Data : Computational modeling (DFT at B3LYP/6-31G*) predicts energy differences <2 kcal/mol between tautomers, aligning with experimental observations .

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

- Methodology : Structure-activity relationship (SAR) studies show potency correlates with lipophilicity (ClogP >2.5) and hydrogen-bonding capacity. For example, 3,5-dinitrobenzamide derivatives inhibit E. coli (MIC = 8 µg/mL) by targeting DNA gyrase .

- Data : Molecular docking (PDB: 1KZN) reveals binding affinity (–9.2 kcal/mol) to the gyrase ATP-binding domain, validated via surface plasmon resonance (SPR) .

Q. How do steric effects from the cyclopentyl group influence regioselectivity in cross-coupling reactions?

- Methodology : Compare Suzuki-Miyaura coupling outcomes using Pd(PPh). The cyclopentyl group directs coupling to the pyrazole C4 position (90% selectivity) due to steric shielding of C3. Contrast with tert-butyl substituents, which reduce selectivity to 60% .

Q. What strategies mitigate cytotoxicity in this compound-based drug candidates?

- Methodology : Introduce polar groups (e.g., -SONH) to reduce logP. In vitro assays on HepG2 cells show IC improvement from 12 µM (parent compound) to >50 µM (sulfonamide derivatives) .

Data Contradiction Analysis

Q. Why do some studies report divergent antibacterial activity for structurally similar derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.